
2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid
Overview
Description
2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid (CAS: 214758-41-5) is a heterocyclic compound with the molecular formula C₁₃H₉NO₅ and a molecular weight of 259.22 g/mol . Its structure features a pyridine ring substituted with a carboxylic acid group at position 3 and a 1,3-benzodioxol-5-yloxy moiety at position 2. The compound is synthesized with 95% purity and has synonyms such as 2-(3,4-methylenedioxyphenoxy)pyridine-3-carboxylic acid, reflecting its structural motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Etherification: The benzodioxole is then reacted with 3-hydroxypyridine in the presence of a base such as potassium carbonate to form the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure high-quality output.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of benzodioxole-quinone derivatives.
Reduction: Formation of 2-(1,3-benzodioxol-5-yloxy)piperidine-3-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes that act as catalysts in organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Drug Development: Due to its structural features, it can be explored as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Biological Probes: The compound can be used in the design of fluorescent probes for imaging and diagnostic purposes.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Electronics: Application in the synthesis of organic semiconductors and conductive materials.
Mechanism of Action
The mechanism by which 2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions, while the carboxylic acid group can form hydrogen bonds, facilitating binding to target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-3-carboxylic Acid Derivatives
(a) 5-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic acid (CAS: 1393534-89-8)
- Molecular formula: C₁₃H₁₀BrNO₃
- Molecular weight : 316.13 g/mol
- Key features: Bromine at position 5 and a benzyloxy group at position 3.
(b) 5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid (CAS: 1255147-31-9)
- Molecular formula : C₁₂H₉ClN₂O₃
- Molecular weight : 276.67 g/mol
- Key features : Chlorine at position 5 and a methylpyridinyloxy group at position 2. The chloro substituent may enhance metabolic stability, while the methylpyridine moiety introduces steric and electronic variations compared to the benzodioxol group in the target compound .
(c) 2-Chloropyridine-3,4-dicarboxylic acid
- Key features: Dual carboxylic acid groups at positions 3 and 4, with chlorine at position 2.
Benzodioxol-Containing Heterocycles
(a) 4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid (DrugBank ID: DB02840)
- Molecular formula : C₂₀H₁₆N₂O₇
- Molecular weight : 396.35 g/mol
- Key features: Pyrazole core substituted with benzodioxol and dihydroxyphenyl groups. The pyrazole ring introduces a different electronic environment compared to pyridine, and the dihydroxyphenyl group may confer antioxidant or metal-chelating properties.
(b) 1-(4-Fluoro-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (1,3-benzodioxol-5-ylmethyl)-amide
- Molecular formula : C₁₉H₁₇FN₂O₄
- Molecular weight : 356.36 g/mol
- Key features : Pyrrolidine ring with an amide-linked benzodioxolmethyl group. The amide bond enhances hydrogen-bonding capacity, contrasting with the ester/ether linkage in the target compound. The fluorine substituent may improve bioavailability .
(c) ±-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid
- Molecular formula : C₂₂H₂₂F₃N₃O₅
- Molecular weight : 466.44 g/mol
- Key features: Pyrrolidine core with a trifluoromethylphenyl ureido group. This compound was synthesized with >99% purity and 68% crude yield, indicating robust synthetic feasibility .
Functional Group Variations
Biological Activity
2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on diverse research findings.
Structural Characteristics
The compound features a pyridine ring substituted with a carboxylic acid group and a benzodioxole moiety. Its molecular formula is C13H12N2O4S, with a molecular weight of approximately 280.31 g/mol. The presence of the benzodioxole structure is significant as it may contribute to the compound's biological properties.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Anti-inflammatory effects : The compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.
- Antioxidant properties : Its structure suggests possible interactions with free radicals, contributing to its antioxidant capacity.
- Antimicrobial activity : Initial screenings have shown promising results against certain bacterial strains.
Interaction Studies
Recent interaction studies have identified potential biological targets for this compound, including enzymes involved in inflammatory processes and receptor sites relevant to its pharmacological effects. Understanding these interactions is crucial for elucidating the compound's mechanism of action.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Preparation of the benzodioxole derivative : This step often requires specific reagents and conditions to ensure proper functionalization.
- Formation of the pyridine ring : Utilizing appropriate catalysts and solvents to facilitate the cyclization process.
- Carboxylation : Introducing the carboxylic acid group through various methods, such as using carbon dioxide under pressure.
Optimizing these synthetic routes is essential for enhancing yield and purity for further biological evaluations.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Anti-inflammatory Activity : A study demonstrated that derivatives similar to this compound exhibited significant anti-inflammatory effects in animal models, suggesting potential clinical applications in treating inflammatory diseases .
- Antioxidant Screening : In vitro assays indicated that compounds with similar structures displayed notable antioxidant activity, which could be beneficial for conditions characterized by oxidative stress .
- Antimicrobial Testing : Research has shown that certain derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating their potential use as therapeutic agents .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Biological Activity | Methodology | Findings |
---|---|---|
Anti-inflammatory | Animal models | Significant reduction in inflammation markers |
Antioxidant | In vitro assays | High scavenging activity against free radicals |
Antimicrobial | Agar diffusion tests | Effective against various bacterial strains |
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)9-2-1-5-14-12(9)19-8-3-4-10-11(6-8)18-7-17-10/h1-6H,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXHQOGRXQVZCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=C(C=CC=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371672 | |
Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214758-41-5 | |
Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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